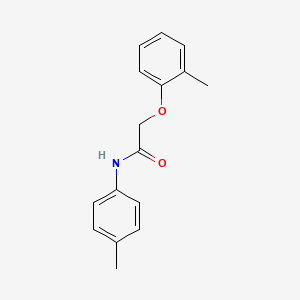

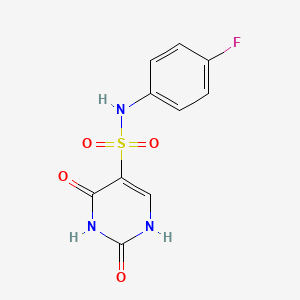

![molecular formula C23H24N4O B5577271 N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)

N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Pyrazole derivatives, including compounds similar to the one , are often synthesized through cyclocondensation reactions, employing carbohydrazides and various aldehydes or by reactions involving amines or hydrazines with key intermediates. Such methods aim to introduce specific substituents influencing the compound's biological and chemical behavior (K. Kumara et al., 2018; M. Allan et al., 2009).

Molecular Structure Analysis

X-ray crystallography is a common technique used to confirm the structure of pyrazole derivatives. It provides detailed insights into the molecular conformation, crystalline structure, and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's stability and reactivity (K. Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, including cycloadditions, which are useful for introducing new functional groups and modifying the compound's chemical properties. These reactions are essential for developing compounds with desired biological or chemical activities (Wenjing Liu et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability, can be derived from the compound's molecular structure and are essential for determining its suitability for various applications. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly used to assess thermal stability and decomposition patterns (K. Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for both synthetic chemistry applications and the understanding of the compound's behavior in biological systems. Studies often employ spectroscopic methods such as NMR, IR, and mass spectrometry for detailed chemical characterization (K. Kumara et al., 2018).

科学的研究の応用

Antitumor Agents

A novel series of indole derivatives linked to the pyrazole moiety were designed and synthesized as antitumor agents. Compounds in this series showed promising cytotoxicity activities in vitro against various human cancer types, such as human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) using the MTT assay. Specifically, certain derivatives provided exceptional anticancer inhibition performance against the HepG2 cancer cell line, indicating the potential of these compounds as strong anticancer candidate drugs (Hassan et al., 2021).

Antibacterial Agents

Research on pyrazole derivatives has identified promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Novel analogs designed and synthesized for this purpose were assessed for their cytotoxic activity against the mammalian Vero cell line, indicating that the antibacterial activity of these compounds was achieved at non-cytotoxic concentrations. This underscores their potential application in addressing bacterial infections while minimizing toxicity to host cells (Palkar et al., 2017).

Synthesis Methods

The microwave-assisted synthesis of tetrazolyl pyrazole amides was explored due to their interesting biological activities, including bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. This method has been recognized for its efficiency, offering a rapid approach to obtaining these compounds compared to conventional heating methods. Such advancements in synthesis methods contribute to the broader accessibility of these compounds for further biological evaluation and potential application (Hu et al., 2011).

特性

IUPAC Name |

N,3,5,7-tetramethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-15-11-16(2)21-20(12-15)17(3)22(25-21)23(28)26(4)14-18-7-5-8-19(13-18)27-10-6-9-24-27/h5-13,25H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREPLQDDCUPTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=CC(=CC=C3)N4C=CC=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

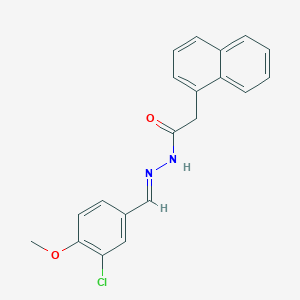

![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)

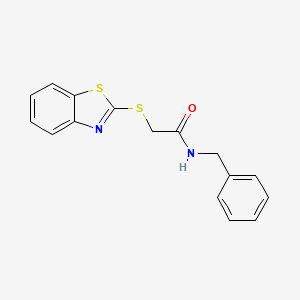

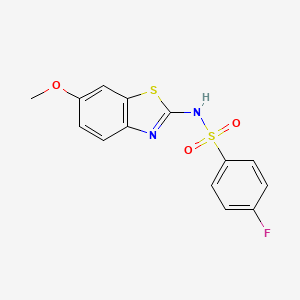

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

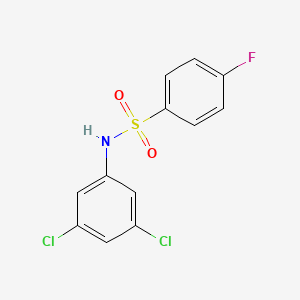

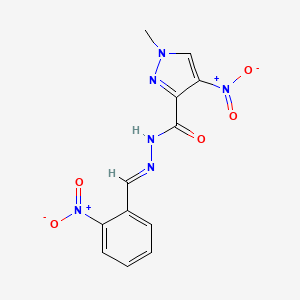

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)

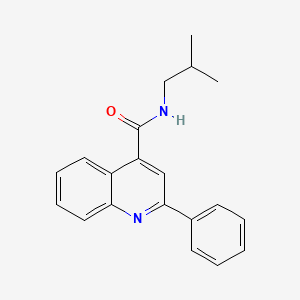

![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)